Phosphonium, tributylethyl-, bromide
Overview
Description
Phosphonium, tributylethyl-, bromide is a chemical compound with the molecular formula C14H32P.Br . It is used in various laboratory chemical processes.
Synthesis Analysis
Phosphonium compounds can be synthesized by reacting sodium tungstate with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid . This reaction affords new phosphonium hexatungstate compounds . Another method involves the reaction of bromination products with triphenyl- and tributylphosphine in diethyl ether .Molecular Structure Analysis
The molecular structure of phosphonium compounds has been characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses . The steric effect of the phosphonium cation was investigated and found to cause no significant change on the average bond distances of the hexatungstate anion .Chemical Reactions Analysis
Phosphonium compounds have been used in various chemical reactions. For instance, they have been used in phosphine-catalysed intermolecular cyclopropanation reactions between benzyl bromides and activated alkenes . They have also been used as catalysts and extractants in S-removal of model oil .Physical And Chemical Properties Analysis
Phosphonium-based ionic liquids (PILs), such as Phosphonium, tributylethyl-, bromide, have more thermal and chemical stability than other reported ionic liquids . They have been used in various applications due to their good thermal stability, beneficial for high-temperature operation . They also have relatively low viscosities and high conductivities .Scientific Research Applications
Synthesis and Catalytic Applications
Phosphonium salts, including tributylethylphosphonium bromide, have been explored for their unique reactivity and catalytic properties in various chemical syntheses. For instance, phosphonium salts have been utilized as catalysts in the preparation of 2,3-dihydroquinazolin-4(1H)-ones and 4H-pyrimidobenzothiazoles, showcasing their efficiency in promoting synthesis under solvent-free conditions, thus offering an environmentally friendly alternative to traditional methods (Anizadeh et al., 2020). Furthermore, these salts serve as key intermediates in the synthesis of complex molecules, evidencing their versatility in organic chemistry.
Material Science and Polymer Modification
In the realm of material science, phosphonium salts have been incorporated into polymers to modify their physical and chemical properties. For example, phosphonium-based ionic liquids have been used as modifiers for biomedical-grade poly(vinyl chloride), altering its hydrophobicity, thermal, and mechanical properties. This adjustment potentially opens pathways for their use as alternatives to traditional plasticizers in medical applications, highlighting the adaptability of phosphonium salts to meet specific material requirements (Dias et al., 2012).
Environmental Applications
The environmental applications of phosphonium salts are notable, especially in processes like metal recovery and pollution control. Research has demonstrated the efficacy of phosphonium salts in the extraction and recovery of metals from waste sources, such as zinc from zinc-plating mud. This application is critical for resource recovery and environmental sustainability, as it provides a method for recycling valuable metals from industrial waste (Singh et al., 2017).
Ionic Liquids and Green Chemistry
Phosphonium salts are key components in the formulation of ionic liquids, which are lauded for their low volatility and potential in green chemistry applications. These ionic liquids have been explored as non-volatile oxidizing solvents for metals, offering safer alternatives for metal dissolution processes. The use of phosphonium-based ionic liquids underscores the shift towards more sustainable and environmentally friendly chemical practices (Van den Bossche et al., 2018).
Safety And Hazards
Future Directions
Phosphonium compounds have been intensively developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries . They have also been used in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . There is a growing interest in their use in these areas .
properties
IUPAC Name |
tributyl(ethyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTZDSWJKMKAMT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CC)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598772 | |
Record name | Tributyl(ethyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, tributylethyl-, bromide | |
CAS RN |
7392-50-9 | |
Record name | Phosphonium, tributylethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7392-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyl(ethyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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